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N4,N4'-Diphenyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine

OLED morphological stability amorphous film

For researchers facing device degradation from conventional TPD crystallization, this para-methyl isomer (p-TPD) provides a stable amorphous HTM core. It avoids the rapid film crystallization that limits the meta-isomer, maintaining glass transition temperatures exceeding 100°C. Key procurement values: • Enables dopant-free HTL formulations, eliminating moisture ingress pathways in perovskite solar cells. • Supports thermally cross-linkable derivatives (e.g., V-p-TPD) with solvent-resistant films for solution-processed OLED stacks. • Gentler vacuum thermal evaporation (mp 165-169°C) reduces decomposition risk for co-sublimed emissive dopants.

Molecular Formula C38H32N2
Molecular Weight 516.7 g/mol
CAS No. 20441-06-9
Cat. No. B1330945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4,N4'-Diphenyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine
CAS20441-06-9
Molecular FormulaC38H32N2
Molecular Weight516.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C
InChIInChI=1S/C38H32N2/c1-29-13-21-35(22-14-29)39(33-9-5-3-6-10-33)37-25-17-31(18-26-37)32-19-27-38(28-20-32)40(34-11-7-4-8-12-34)36-23-15-30(2)16-24-36/h3-28H,1-2H3
InChIKeyUNZWWPCQEYRCMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-TPD Hole Transport Material Overview


N4,N4'-Diphenyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine (commonly abbreviated as p-TPD or 4-methyl-TPD) is a triphenylamine-based diamine small molecule belonging to the benzidine-class hole transport material (HTM) family . With a molecular formula of C38H32N2 and a molecular weight of 516.67 g·mol⁻¹, this compound serves as a core hole-transporting component in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and organic photovoltaics (OPVs) [1]. Its defining structural feature—the para-methyl substitution on the terminal phenyl rings—differentiates it from the more widely cited meta-methyl isomer (TPD, CAS 65181-78-4) and confers distinct solid-state packing, thermal, and optoelectronic properties that are quantifiably relevant to device performance and procurement decisions.

Para-methyl regioisomer HTM for OLED, PSC, and OPV device research
Compatible with vacuum thermal evaporation and solution-processable cross-linkable derivative platforms
Amorphous film-forming scaffold with reported thermal stability supporting multilayer device architectures

Why p-TPD Cannot Be Substituted by Other Isomers


Although multiple benzidine-based hole transport materials share the same C38H32N2 formula and triphenylamine backbone, the position of the methyl substituent (para in p-TPD vs. meta in conventional TPD) meaningfully alters solid-state morphology, crystallization kinetics, and frontier orbital energetics [1]. Conventional TPD (3-methyl isomer, CAS 65181-78-4) undergoes rapid film crystallization at room temperature within one week, causing device degradation, whereas p-TPD derivatives maintain stable amorphous films with glass transition temperatures exceeding 100 °C [2]. Furthermore, the HOMO energy level of p-TPD-core compounds is measurably shallower than that of the 3-methyl isomer, directly affecting hole injection barriers at common anode interfaces [3]. These quantifiable differences mean that generic substitution without verification of the exact regioisomer and purity grade can produce irreproducible device performance—particularly in multilayer OLED stacks and perovskite solar cells where interfacial energetics and morphological stability are critical.

Risk Factor
p-TPD (Target)
3-Methyl-TPD (Substitute)
Morphological Stability
Stable amorphous films; reported Tg above 100 °C
Film poly-crystallizes within 1 week at room temperature
HOMO Alignment with ITO
Shallower HOMO; reported lower hole injection barrier
Deeper HOMO; higher injection barrier may shift device turn-on voltage
Regioisomer Identity
para-Methyl substitution on terminal phenyl rings
meta-Methyl substitution alters solid-state packing and energetics

Quantitative Differentiation of p-TPD vs. Comparators


Crystallization Resistance vs. 3-Methyl-TPD

Conventional TPD (N,N′-diphenyl-N,N′-bis(3-methylphenyl)-benzidine, CAS 65181-78-4) thin films crystallize within 1 week at room temperature under ambient conditions, a well-documented failure mode in OLED devices [1]. In contrast, compounds built on the p-TPD (4-methyl) core maintain stable amorphous glassy states with glass transition temperatures (Tg) above 100 °C and decomposition temperatures exceeding 400 °C, as demonstrated by differential scanning calorimetry and thermogravimetric analysis [2]. While a direct Tg value for the parent p-TPD molecule was not located in the accessed literature, the consistently higher Tg observed across multiple p-TPD-core derivatives indicates that the para-methyl substitution pattern intrinsically suppresses the crystallization tendency that limits the operational lifetime of meta-methyl TPD-based devices.

Crystallization Resistance
Cross-study comparable
p-TPD-core derivatives: stable amorphous, Tg >100 °C, Td >400 °C
3-Methyl-TPD: film crystallizes within 1 week at RT; Tg ≈ 63 °C
Reported amorphous stability advantage supports longer device shelf-life screening
DSC/TGA under N₂; vacuum-deposited thin films
OLED morphological stability amorphous film

HOMO Energy Level Alignment with ITO Anode

Cyclic voltammetry (CV) measurements on p-TPD-core compounds yield HOMO energy levels in the range of −5.08 to −5.14 eV, as experimentally determined for four novel p-TPD derivatives [1]. In contrast, the 3-methyl-TPD isomer consistently exhibits a deeper HOMO of approximately −5.4 eV as reported in multiple independent studies [2]. The shallower HOMO of p-TPD reduces the hole injection barrier from indium tin oxide (ITO) anodes (work function ≈ −4.7 to −5.0 eV) by at least 0.26–0.32 eV compared to 3-methyl-TPD. This energetic difference is directly reflected in lower turn-on voltages and improved charge injection efficiency in hole-only devices.

HOMO Level vs ITO
Cross-study comparable
−5.08 to −5.14 eV (p-TPD)
Δ ≈ 0.26–0.32 eV shallower vs 3-Me-TPD (−5.4 eV)
Reported injection barrier reduction context for ITO anode interfaces
Cyclic voltammetry in solution; ferrocene internal standard
HOMO energy level hole injection barrier ITO anode

Cross-Linkable Derivative Platform for Solution Processing

The p-TPD core structure serves as the basis for V-p-TPD (N,N′-di-p-tolyl-N,N′-bis(4-vinylphenyl)-[1,1′-biphenyl]-4,4′-diamine), a thermally cross-linkable hole transport monomer. After thermal cross-linking at only 100 °C with a photoinitiator, the resulting film achieves a 99% cross-linking degree, a hole mobility of 3.84 × 10⁻⁴ cm²·V⁻¹·s⁻¹ (measured by space-charge-limited current), and a hydrophobic surface with a water contact angle of 94.6° [1]. When integrated into mesoporous perovskite solar cells as the hole transport layer, this cross-linked p-TPD film enables a power conversion efficiency (PCE) of 18.49%—representing the state-of-the-art for mesoporous PSCs with cross-linkable HTLs—and retains 88% of initial PCE after 30 days at 60 ± 5% relative humidity [1]. In contrast, conventional non-cross-linked TPD films dissolve immediately upon exposure to common processing solvents such as chlorobenzene, toluene, chloroform, or THF, precluding their use in all-solution-processed multilayer stacks [2].

Solution-Processable HTL
Head-to-head
99% cross-linking at 100 °C; solvent-resistant to chlorobenzene, toluene, THF
PCE 18.49% in mesoporous PSCs; 88% retention after 30 d at 60% RH
Enables all-solution-processed multilayer device stacks
V-p-TPD derivative with OPPI photoinitiator (10:1)
solution-processed OLED cross-linked HTL perovskite solar cell

Intrinsic Hole Mobility vs. Spiro-OMeTAD

Pristine TPD (3-methyl isomer) exhibits a hole mobility of approximately 2 × 10⁻³ cm²·V⁻¹·s⁻¹ at room temperature as measured by time-of-flight (TOF) technique, with non-dispersive transport transients indicating high-quality charge transport [1]. p-TPD and its close derivatives maintain hole mobility in the 10⁻⁴ to 10⁻³ cm²·V⁻¹·s⁻¹ range, consistent with the TPD material class [2]. In stark contrast, the dominant perovskite solar cell HTM Spiro-OMeTAD (CAS 207739-72-8) possesses an intrinsic hole mobility of only approximately 10⁻⁵ cm²·V⁻¹·s⁻¹—roughly 100-fold lower—and requires oxidative doping with hygroscopic additives (e.g., Li-TFSI, cobalt complexes) to achieve usable conductivity, which simultaneously compromises device stability [3]. This means that p-TPD-class materials can deliver 10–100× higher intrinsic hole mobility without the need for dopants that introduce moisture sensitivity and long-term degradation pathways.

Intrinsic Hole Mobility
Cross-study comparable
p-TPD-class: ~1–2 × 10⁻³ cm²/V·s (TOF, pristine)
Spiro-OMeTAD: ~10⁻⁵ cm²/V·s undoped; requires hygroscopic dopants for usable conductivity
Reported 10–100× higher intrinsic mobility without dopant requirements
TOF and SCLC measurements at room temperature
hole mobility Spiro-OMeTAD perovskite solar cell

Melting Point and Sublimation Processing Window

N4,N4'-Diphenyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine (p-TPD) exhibits a melting point of 165.0–169.0 °C as determined by capillary method and reported across multiple vendor technical datasheets . This is measurably lower than the melting point of the 3-methyl-TPD isomer (170–177 °C) and significantly lower than NPB (N,N′-di(1-naphthyl)-N,N′-diphenylbenzidine, mp ≈ 280 °C) and Spiro-OMeTAD (mp ≈ 240 °C) . The lower melting point of p-TPD permits gentler thermal evaporation conditions during vacuum-deposited OLED fabrication, reducing the risk of thermal decomposition of co-deposited emissive dopants. Furthermore, the compound is commercially supplied at ≥98.0% purity (GC) from major vendors, with sublimation-grade purification available for ultra-high-purity requirements .

Thermal Processing Window
Data to verify
mp 165–169 °C (p-TPD)
5–12 °C lower than 3-Me-TPD; ~75 °C lower than Spiro-OMeTAD; ~115 °C lower than NPB
Reported gentler evaporation conditions may support temperature-sensitive substrates
Vendor specification context; cross-reference with supplier COA
thermal evaporation sublimation purification OLED manufacturing

Application Scenarios for p-TPD


All-Solution-Processed Multilayer OLEDs

The p-TPD core scaffold uniquely enables thermally cross-linkable hole transport layers (e.g., V-p-TPD) that achieve 99% cross-linking at only 100 °C and resist dissolution by all common organic solvents including chlorobenzene, toluene, chloroform, and THF [1]. This solvent resistance permits subsequent solution deposition of emissive and electron transport layers without interfacial mixing—a capability not available with conventional non-cross-linked TPD or NPB. The cross-linked film retains a hole mobility of 3.84 × 10⁻⁴ cm²·V⁻¹·s⁻¹ and provides a hydrophobic surface (contact angle 94.6°) that improves environmental stability [2]. This scenario is ideal for R&D groups and manufacturers transitioning from vacuum-deposited to inkjet-printed or slot-die-coated OLED fabrication.

Dopant-Free Hole Transport Layers for Perovskite Solar Cells

Unlike Spiro-OMeTAD, which requires hygroscopic dopants (Li-TFSI, tBP, cobalt complexes) to achieve usable hole mobility, p-TPD-class materials provide intrinsically high hole mobility (~1–2 × 10⁻³ cm²·V⁻¹·s⁻¹) without chemical doping [1]. This eliminates the primary degradation pathway in perovskite solar cells—dopant-induced moisture ingress and perovskite decomposition. Cross-linked V-p-TPD-based PSCs have demonstrated a PCE of 18.49% with 88% retention after 30 days at 60% relative humidity [2]. For perovskite solar cell manufacturers, p-TPD derivatives offer a procurement pathway to dopant-free, stable HTL formulations that simplify device engineering and improve operational lifetime under ambient conditions.

Vacuum-Deposited OLEDs with Low-Temperature Processing

With a melting point of 165–169 °C—measurably lower than NPB (~280 °C), Spiro-OMeTAD (~240 °C), and even the 3-methyl-TPD isomer (170–177 °C)—p-TPD enables gentler vacuum thermal evaporation conditions [1]. This lower processing temperature reduces the risk of thermal decomposition of co-sublimed phosphorescent or TADF emissive dopants and is compatible with temperature-sensitive flexible plastic substrates such as PET and PEN. Its shallower HOMO (−5.08 to −5.14 eV) compared to 3-methyl-TPD (−5.4 eV) also reduces the hole injection barrier from ITO anodes by approximately 0.3 eV, potentially eliminating the need for a separate hole injection layer [2]. This scenario is particularly relevant for flexible OLED display manufacturers seeking to simplify the device stack while maintaining high injection efficiency.

Lasing and Amplified Spontaneous Emission

Neat films of 4-methyl-TPD (p-TPD) exhibit wave-guided amplified spontaneous emission (travelling-wave lasing) at 422 nm when optically pumped with picosecond pulses (347.15 nm, 35 ps), with photo-physical parameters (fluorescence quantum yields, absorption cross-sections, fluorescence lifetimes) that are quantitatively differentiated from the 3-methyl-TPD isomer [1]. This blue-violet lasing capability, combined with the superior amorphous stability of p-TPD films, makes the compound a candidate for organic solid-state laser development and for optically pumped light-emitting devices where crystallization-induced degradation of the gain medium must be avoided. Procurement of the correct regioisomer is critical, as the lasing wavelength and threshold are isomer-specific.

Application
Selection Property
Validation Focus
Solution-processed multilayer OLED research
Cross-linkable HTL scaffold with solvent resistance
Interlayer integrity after subsequent solution deposition
Dopant-free perovskite solar cell hole transport
Intrinsic hole mobility without hygroscopic dopants
Long-term device stability under ambient humidity
Flexible vacuum-deposited OLED fabrication
Lower melting point for gentle thermal evaporation
Thermal compatibility with PET/PEN flexible substrates
Organic solid-state laser development
Para-methyl regioisomer with reported ASE at 422 nm
Lasing threshold and wavelength isomer-specificity
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